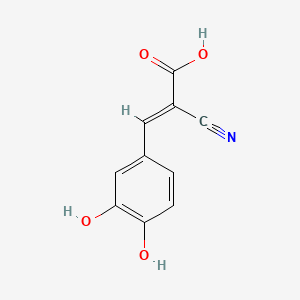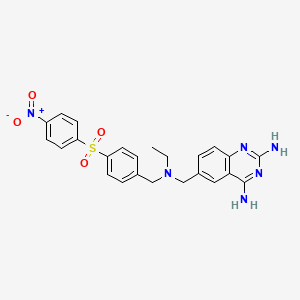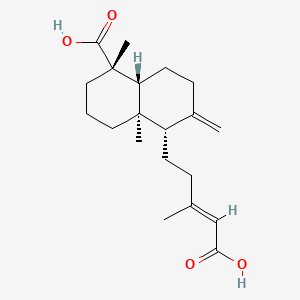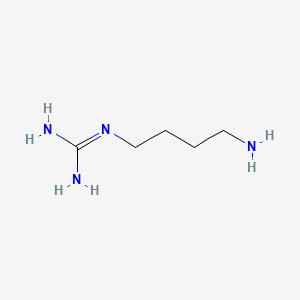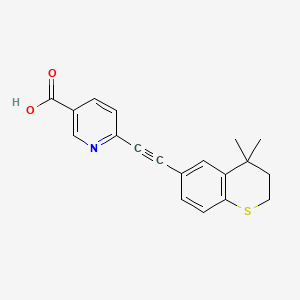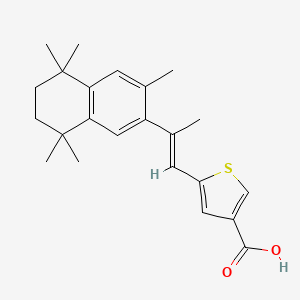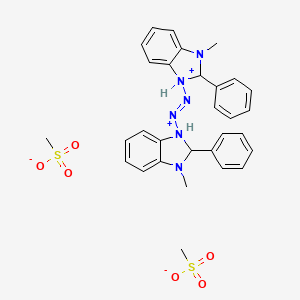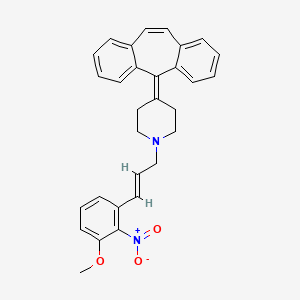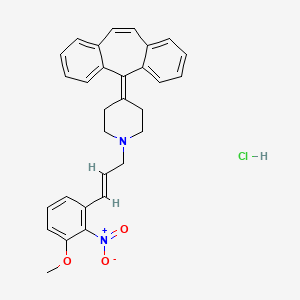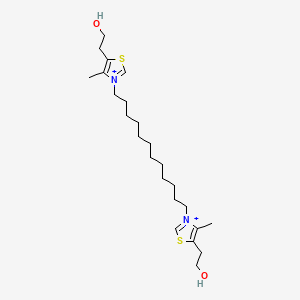
Albitiazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Albitiazolium is an antimlarial drug.
Scientific Research Applications
1. Antimalarial Mechanism and Pharmacodynamics
Albitiazolium, a choline analogue, is undergoing phase II clinical trials for treating severe malaria. Research has dissected its mechanism of action, from choline entry into the infected erythrocyte to its effect on phosphatidylcholine (PC) biosynthesis. This process highlights its potent in vitro and in vivo antimalarial activity (Wein et al., 2012).
2. In Vivo Activity and Recycling
Studies show that albitiazolium accumulates significantly in infected erythrocytes, exhibiting rapid and potent antimalarial activity. It has favorable pharmacokinetic and pharmacodynamic properties. Interestingly, albitiazolium recycled in the body, extending its pharmacological effect. This recycling occurs after the rupture of infected erythrocytes (Wein et al., 2017).
3. Target Identification in Plasmodium falciparum
An innovative chemical proteomics approach was used to identify proteins targeted by albitiazolium in Plasmodium falciparum. This approach involved designing a bifunctional albitiazolium-derived compound, enabling the isolation and identification of interacting parasite proteins. This study revealed proteins involved in lipid metabolic activities, lipid binding, transport, and vesicular transport functions (Penarete-Vargas et al., 2014).
4. Mechanism of Accumulation and Compartmentation
Albitiazolium's accumulation in Plasmodium-infected erythrocytes is concentration-dependent and substantial, indicating a specific mechanism of action. Its accumulation is glucose-dependent and influenced by ionic gradients, highlighting the importance of transport steps for this antimalarial agent. This specific and massive accumulation restricts albitiazolium's toxicity to hematozoa-infected erythrocytes (Wein et al., 2014).
properties
CAS RN |
753439-46-2 |
|---|---|
Product Name |
Albitiazolium |
Molecular Formula |
C24H42N2O2S22+ |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
2-[3-[12-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]dodecyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol |
InChI |
InChI=1S/C24H42N2O2S2/c1-21-23(13-17-27)29-19-25(21)15-11-9-7-5-3-4-6-8-10-12-16-26-20-30-24(14-18-28)22(26)2/h19-20,27-28H,3-18H2,1-2H3/q+2 |
InChI Key |
UZPXHZIQHWKNPF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO |
Canonical SMILES |
CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO |
Appearance |
Solid powder |
Other CAS RN |
753439-46-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane 1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane dibromide 1,12-bisMHTD albitiazolium SAR 97276 SAR-97276 SAR97276 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



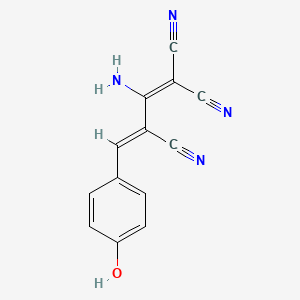
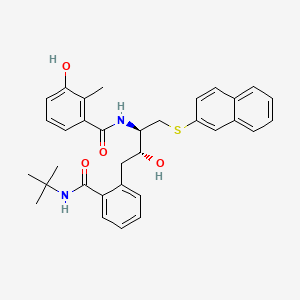
![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)

